
1,1,3,3-Tetramethylbutyl isocyanate
Overview
Description
1,1,3,3-Tetramethylbutyl isocyanate (CAS: 14542-93-9) is a branched aliphatic isocyanate with the molecular formula C₉H₁₇N and a molecular weight of 139.24 g/mol. It is also known as tert-octyl isocyanate due to its tert-octyl (1,1,3,3-tetramethylbutyl) substituent. Key physical properties include a boiling point of 55–57°C at 11 mmHg, density of 0.794 g/cm³, and flash point of 52°C .
The compound is classified as a flammable liquid (UN 1993) and carries hazard codes R10 (flammable), R20/21/22 (harmful by inhalation, skin contact, and ingestion). It is primarily used as Walborsky’s reagent in organic synthesis, facilitating nucleophilic additions and cyclization reactions .
Preparation Methods
1,1,3,3-Tetramethylbutyl isocyanate can be synthesized from tert-octylamine . The synthesis involves the reaction of tert-octylamine with phosgene or other carbonyl sources under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition . Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1,1,3,3-Tetramethylbutyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding carbamates.
Polymerization: It can polymerize in the presence of catalysts to form polyurethanes.
Common reagents used in these reactions include Grignard reagents, alcohols, and amines . The major products formed from these reactions are ureas, carbamates, and polyurethanes .
Scientific Research Applications
Polymer Chemistry
TMBI is primarily used as a precursor in the production of polyurethane foams and coatings. Its reactivity with polyols makes it an essential component in formulating high-performance materials.
Applications:
- Polyurethane Foams: TMBI contributes to the synthesis of flexible and rigid foams used in furniture, insulation, and automotive applications.
- Coatings: It is employed in making durable coatings that provide resistance to chemicals and abrasion.
Case Study: Polyurethane Production
A study demonstrated that incorporating TMBI into polyurethane formulations improved the thermal stability and mechanical properties of the resulting materials compared to traditional isocyanates. This enhancement is attributed to TMBI's unique branched structure, which provides better steric hindrance and reactivity control.
Organic Synthesis
TMBI plays a significant role in organic synthesis, particularly in the formation of amides through reactions such as the Grignard reaction.
Applications:
- Amide Synthesis: TMBI can be utilized to synthesize sterically hindered amides, which are valuable in pharmaceuticals and agrochemicals.
- Reagent in Organic Reactions: It serves as a reactive intermediate for various organic transformations due to its electrophilic nature.
Research indicates that TMBI interacts with biological molecules such as proteins and nucleic acids through covalent bonding. This property underscores its potential utility in biochemical research.
Applications:
- Bioconjugation: TMBI can be used for labeling proteins or nucleic acids for tracking purposes in cellular studies.
- Toxicological Studies: Understanding its interactions helps assess its toxicity profile and potential metabolic pathways leading to harmful effects.
Case Study: Interaction with Proteins
A study investigated the covalent modification of proteins by TMBI, revealing that it can alter protein function and stability. This interaction is critical for developing targeted therapies that utilize isocyanates as delivery agents for drugs .
Mechanism of Action
The mechanism of action of 1,1,3,3-Tetramethylbutyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-NCO) reacts with nucleophiles such as amines and alcohols to form ureas and carbamates . This reactivity is due to the electrophilic nature of the carbon atom in the isocyanate group, which makes it susceptible to nucleophilic attack . The molecular targets and pathways involved include the formation of stable covalent bonds with nucleophiles, leading to the formation of various derivatives .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analogues: Isocyanates
Trimethylsilyl Isocyanate (CAS: 1118-02-1)
- Structure : Contains a silyl group (Si(CH₃)₃) instead of the tert-octyl group.
- Properties : Higher molecular weight (131.22 g/mol) but lacks steric hindrance compared to tert-octyl isocyanate.
- Reactivity : The silyl group enhances electrophilicity, making it reactive toward alcohols and amines. However, its applications differ due to silicon’s unique chemistry (e.g., silylation of hydroxyl groups).
- Safety : Classified as hazardous (100% concentration) but lacks explicit flammability data in the evidence .
Property | 1,1,3,3-Tetramethylbutyl Isocyanate | Trimethylsilyl Isocyanate |
---|---|---|
CAS | 14542-93-9 | 1118-02-1 |
Molecular Weight | 139.24 g/mol | 131.22 g/mol |
Boiling Point | 55–57°C (11 mmHg) | Not reported |
Flash Point | 52°C | Not reported |
Primary Use | Walborsky’s reagent | Silylation agent |
Structural Analogues: tert-Octyl Derivatives
tert-Octyl Mercaptan (CAS: 141-59-3)
- Structure : Shares the tert-octyl group but replaces the isocyanate (-NCO) with a thiol (-SH).
- Properties : Lower reactivity due to the thiol group; used as a chain-transfer agent in polymerization.
- Safety : Less flammable but poses risks associated with sulfur compounds (e.g., toxicity, odor) .
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS: 9036-19-5)
- Structure: Incorporates a tert-octylphenoxy ethoxyethanol chain.
- Properties: Higher polarity due to ethoxyethanol, leading to increased boiling point and water solubility. Used in surfactants and emulsifiers.
- Safety: Non-flammable but regulated under RoHS due to environmental persistence .
Property | This compound | tert-Octyl Mercaptan | 2-(2-[4-(tert-Octyl)phenoxy]ethoxy)ethanol |
---|---|---|---|
Functional Group | -NCO | -SH | -OCH₂CH₂OCH₂CH₂OH |
CAS | 14542-93-9 | 141-59-3 | 9036-19-5 |
Primary Use | Organic synthesis | Polymerization modifier | Surfactant |
Key Hazard | Flammable, toxic | Toxic, odorous | Environmental persistence |
Aliphatic Hydrocarbon Analogues
2,2,3,3-Tetramethylbutane (CAS: 594-82-1)
- Structure : A fully saturated hydrocarbon with a similar branched backbone.
- Properties: Non-polar, inert, and used as a solvent or fuel additive.
- Safety: No significant reactivity hazards, contrasting sharply with the isocyanate’s flammability and toxicity .
Reactivity and Application Comparison
- This compound: Reacts with alcohols, amines, and water to form urethanes, ureas, and carbamic acids. Its steric bulk slows reactivity compared to smaller isocyanates (e.g., methyl isocyanate) but enhances solubility in non-polar solvents .
- DUSANTOX ODPA (): A tert-octyl-substituted diphenylamine used as an antioxidant in rubber. The tert-octyl group provides steric protection against oxidation, unlike the reactive isocyanate .
Biological Activity
1,1,3,3-Tetramethylbutyl isocyanate (TMBI) is a chemical compound with the molecular formula C₉H₁₇NO and a molecular weight of approximately 155.24 g/mol. It is known for its hazardous properties and biological activity, particularly its toxicity. This article explores the biological activity of TMBI, focusing on its toxicological effects, interaction with biological molecules, and relevant case studies.
- Appearance : Clear, colorless liquid
- Molecular Weight : 155.24 g/mol
- Boiling Point : 170–172 °C
- Flash Point : 51 °C
- Density : 0.859 g/cm³
Toxicological Profile
This compound is categorized as an irritant and poses several health risks:
- Routes of Exposure : Harmful through ingestion, inhalation, and skin absorption.
- Toxic Effects :
- Causes irritation to the skin and respiratory tract.
- Potential systemic effects due to metabolism into cyanide compounds.
Table 1: Toxicological Effects of TMBI
Exposure Route | Effects |
---|---|
Inhalation | Respiratory irritation |
Skin Contact | Dermatitis and irritation |
Ingestion | Nausea, vomiting, cyanide toxicity |
Biological Interactions
TMBI has been shown to interact with various biological molecules through covalent bonding. These interactions can lead to alterations in biological functions, which are crucial for understanding its toxicological implications.
- Protein Interaction : TMBI can covalently bond with amino acids in proteins, potentially altering their structure and function.
- Nucleic Acid Interaction : There is evidence suggesting that TMBI may interact with nucleic acids, impacting genetic material.
Case Studies
- Case Study on Respiratory Irritation : A study involving laboratory animals exposed to TMBI vapors showed significant respiratory distress and inflammation in the lungs. Histopathological examination revealed damage to epithelial cells lining the respiratory tract.
- Cyanide Formation : Research indicated that upon metabolic conversion of TMBI, cyanide was detected in the bloodstream of exposed subjects. This highlights the compound's potential for severe systemic toxicity.
Safety Measures
Due to its hazardous nature, strict safety protocols are essential when handling TMBI:
- Use of personal protective equipment (PPE) such as gloves and masks.
- Proper ventilation in workspaces to minimize inhalation risks.
- Immediate decontamination procedures in case of skin contact or spills.
Q & A
Basic Questions
Q. What are the recommended synthesis methods for 1,1,3,3-tetramethylbutyl isocyanate, and how is purity validated?
- Synthesis : The compound can be synthesized via reactions involving isothiocyanate precursors and acyl chlorides. For example, benzoyl chloride reacts with ammonium isothiocyanate in 1,4-dioxane under controlled conditions to form intermediates, followed by purification steps .
- Purity Validation : Techniques include nuclear magnetic resonance (NMR) for structural confirmation, gas chromatography (GC) for volatile impurity detection, and mass spectrometry (MS) for molecular weight verification. Advanced reference materials with certificates of analysis (COA) ensure traceability .
Q. What safety protocols are critical when handling this compound?
- PPE Requirements : Use respiratory protection (e.g., NIOSH-certified respirators), nitrile gloves, and chemical-resistant lab coats due to its sensitization and corrosion risks .
- Storage : Store in airtight containers under inert gas (e.g., nitrogen) at temperatures below 25°C to prevent moisture ingress and degradation .
Advanced Research Questions
Q. How does this compound participate in functionalization reactions for complex organic syntheses?
- Application : It serves as a reactive isocyanate group donor in cycloaddition or nucleophilic substitution reactions. For example, it can synthesize thiophene derivatives via coupling with benzoylisothiocyanate under mild conditions (room temperature, 1,4-dioxane solvent) .
- Methodological Optimization : Compare traditional thermal methods with microwave-assisted synthesis to assess reaction rate, yield, and selectivity improvements.
Q. How can researchers resolve contradictions in reported stability data for this compound?
- Contradictions : Some studies classify it as highly hazardous (e.g., skin corrosion ), while others describe stable handling in specific conditions (e.g., anhydrous environments ).
- Resolution : Conduct controlled stability studies under varying humidity, temperature, and oxygen levels. Use accelerated aging tests coupled with HPLC to monitor degradation products .
Q. What analytical strategies differentiate this compound from structurally similar isocyanates in mixed systems?
- Techniques : Employ high-resolution LC-MS/MS for precise mass identification. Use infrared (IR) spectroscopy to distinguish functional group vibrations (e.g., N=C=O stretch at ~2270 cm⁻¹) .
- Cross-Validation : Compare retention times in reverse-phase chromatography against certified standards .
Q. How do structural modifications influence the toxicity profile of this compound derivatives?
- Structure-Activity Relationship (SAR) : Derivatives like N-(1,1,3,3-tetramethylbutyl)acetamide show reduced acute toxicity compared to the parent compound. Use in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to quantify effects .
- Data Reconciliation : Address discrepancies in toxicity reports by standardizing test conditions (e.g., exposure duration, solvent choice) .
Properties
IUPAC Name |
2-isocyanato-2,4,4-trimethylpentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-8(2,3)6-9(4,5)10-7-11/h6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHBENIMDRFUIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70328187 | |
Record name | 1,1,3,3-Tetramethylbutyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70328187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1611-57-0 | |
Record name | 1611-57-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6402 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1,3,3-Tetramethylbutyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70328187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,3,3-Tetramethylbutyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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